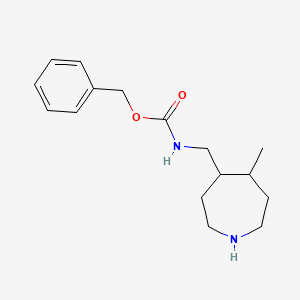

Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(5-methylazepan-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-7-9-17-10-8-15(13)11-18-16(19)20-12-14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZLKIGYIWOAFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCC1CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl ((5-methylazepan-4-yl)methyl)carbamate synthesis route

An In-depth Technical Guide to the Synthesis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its conformational flexibility allows it to explore a broader chemical space compared to more common five- and six-membered rings, offering unique opportunities for designing novel therapeutics. However, the synthesis of polysubstituted azepanes presents significant challenges, often requiring multi-step sequences and careful control of stereochemistry.[1] This guide provides a detailed, research-grade overview of a robust synthetic route to this compound, a key building block for more complex molecules. We will dissect a plausible and logical pathway, explaining the causality behind each strategic decision, from the selection of starting materials to the final protection step. Detailed experimental protocols are provided to ensure reproducibility and serve as a practical resource for researchers in the field.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule. This process deconstructs the target into progressively simpler precursors, revealing key bond disconnections and strategic intermediates. The primary challenge lies in the stereocontrolled construction of the substituted seven-membered ring.

Our analysis identifies the key intermediate as tert-butyl 5-methyl-4-oxoazepane-1-carboxylate. This N-Boc protected ketone provides a versatile handle for introducing the required C4-substituent. The subsequent steps involve building the aminomethyl sidechain and performing the final carbamate protection.

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis is a multi-step process designed for robustness and adaptability. It begins with the key ketone intermediate and proceeds through a series of classical and reliable transformations. This pathway offers multiple points for purification and characterization, ensuring the integrity of each intermediate.

Caption: The proposed forward synthesis workflow.

Part 1: Synthesis of Key Intermediate: tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate

The synthesis begins with the reduction of the ketone, tert-butyl 5-methyl-4-oxoazepane-1-carboxylate. This step is critical as it establishes the first of two stereocenters in our route.

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of the carbamate functional group. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at low temperatures to maximize diastereoselectivity. The approach of the hydride reagent will be sterically influenced by the methyl group at the adjacent C5 position, likely leading to a major diastereomer that must be purified and characterized.

Experimental Protocol 1: Ketone Reduction

-

Dissolve tert-butyl 5-methyl-4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M).

-

Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol diastereomer.

Part 2: Activation of the Hydroxyl Group via Tosylation

Direct displacement of a hydroxyl group is unfavorable. Therefore, it must be converted into a better leaving group. Tosylation is a reliable method for this transformation.

Causality: p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a base, like pyridine, to form a tosylate. The tosylate is an excellent leaving group, activating the C4 position for the subsequent nucleophilic substitution with cyanide. Pyridine serves as both the base to neutralize the HCl byproduct and as a catalyst.

Experimental Protocol 2: Hydroxyl Activation

-

Dissolve the purified alcohol from Part 1 (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Allow the reaction to stir at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether (3x).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Part 3: Introduction of the Cyano Group

This step involves a classic Sₙ2 reaction to form the crucial carbon-carbon bond for the aminomethyl sidechain.

Causality: Sodium cyanide (NaCN) is used as the nucleophile to displace the tosylate leaving group. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is chosen to solvate the cation (Na⁺) while leaving the cyanide anion (CN⁻) highly reactive, thus accelerating the Sₙ2 reaction.

Experimental Protocol 3: Nucleophilic Substitution with Cyanide

-

Dissolve the crude tosylate from Part 2 (1.0 eq) in anhydrous DMSO (0.2 M).

-

Add sodium cyanide (NaCN, 1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic extracts thoroughly with brine to remove residual DMSO.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting nitrile by flash column chromatography.

Part 4: Reduction of the Nitrile to the Primary Amine

The nitrile is now reduced to the corresponding primary amine, completing the formation of the aminomethyl sidechain.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines.[2] Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst can be employed, which may be preferable for larger-scale synthesis due to safety and workup considerations.

Experimental Protocol 4: Nitrile Reduction

-

In a flame-dried flask under nitrogen, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Cool the suspension to 0 °C.

-

Add a solution of the nitrile from Part 3 (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing with THF.

-

Concentrate the filtrate to yield the crude primary amine, tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate.

Part 5: Final Synthesis of the Target Compound

The final stage involves the protection of the newly formed primary amine with a benzyloxycarbonyl (Cbz) group, followed by the selective removal of the Boc protecting group on the azepane nitrogen.

Causality: The Cbz group is a common amine protecting group, readily introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[3][4] This protection is orthogonal to the Boc group. The final deprotection of the Boc group is achieved under acidic conditions using trifluoroacetic acid (TFA), which leaves the Cbz group intact.

Experimental Protocol 5.1: Cbz Protection

-

Dissolve the crude amine from Part 4 (1.0 eq) in a mixture of THF and water (1:1, 0.1 M).

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

-

Cool to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Stir vigorously at room temperature for 4-6 hours.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the dual-protected intermediate.

Experimental Protocol 5.2: N-Boc Deprotection

-

Dissolve the purified product from Protocol 5.1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid and liberate the free amine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, This compound .

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates must be validated through rigorous analytical characterization.

| Step | Intermediate/Product Name | Key Reagents | Typical Yield (%) | Analytical Characterization |

| 1 | tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate | NaBH₄ | 85-95 | ¹H NMR, ¹³C NMR, MS, IR |

| 2 | tert-Butyl 4-(tosyloxymethyl)-5-methylazepane-1-carboxylate | TsCl, Pyridine | 90-98 (crude) | ¹H NMR |

| 3 | tert-Butyl 4-(cyanomethyl)-5-methylazepane-1-carboxylate | NaCN | 70-85 | ¹H NMR, ¹³C NMR, MS, IR (C≡N stretch) |

| 4 | tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate | LiAlH₄ | 80-90 | ¹H NMR, MS |

| 5.1 | tert-Butyl 4-(((benzyloxycarbonyl)amino)methyl)-5-methylazepane-1-carboxylate | Cbz-Cl, NaHCO₃ | 85-95 | ¹H NMR, ¹³C NMR, MS |

| 5.2 | This compound | TFA | >95 | ¹H NMR, ¹³C NMR, HRMS |

Conclusion

This guide has outlined a comprehensive and logically sound synthetic route for the preparation of this compound. By breaking down the synthesis into manageable, well-established chemical transformations, we have provided a reliable framework for researchers. The emphasis on the causality behind procedural choices, from reagent selection to reaction conditions, aims to empower scientists to not only replicate this synthesis but also to adapt it for the creation of novel azepane derivatives. The successful execution of this route provides access to a valuable chemical building block, paving the way for further exploration in drug discovery and development.

References

- Compounds and compositions thereof. (n.d.). Google Patents.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. (2019). MDPI. Retrieved January 22, 2026, from [Link]

-

An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. (2011). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

- A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid. (n.d.). Google Patents.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 22, 2026, from [Link]

-

Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Design, synthesis, and discovery of 5-piperazinyl-1,2,6,7-tetrahydro-5H-azepino[3,2,1-hi]indol-4-one derivatives: a novel series of mixed dopamine D2/D4 receptor antagonist. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Retrieved January 22, 2026, from [Link]

-

An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011). Europe PMC. Retrieved January 22, 2026, from [Link]

-

Photochemical Protection of Amines with Cbz and Fmoc Groups. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

- Synthesis method of N-Boc piperazine. (n.d.). Google Patents.

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Excellent Method for Cbz-protection of Amines. (n.d.). Oxford Academic. Retrieved January 22, 2026, from [Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (n.d.). -ORCA. Retrieved January 22, 2026, from [Link]

-

Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of Boc-protected 4,5-methano-β-proline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow. Retrieved January 22, 2026, from [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage ‘a potent molecule is not necessarily a successful drug’ has never been more resonant. The journey from a promising hit in a high-throughput screen to a clinically effective therapeutic is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the candidate molecule. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining the bioavailability and therapeutic window of a potential drug. This guide is crafted for researchers, medicinal chemists, and drug development professionals, providing a comprehensive framework for the characterization of Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a novel small molecule with potential therapeutic applications. While specific experimental data for this compound is not yet widely published, this document will serve as a robust methodological guide, empowering researchers to conduct a thorough physicochemical evaluation.

Molecular Overview and Structural Attributes

This compound is a carbamate derivative incorporating a substituted azepane ring. The presence of the benzyl carbamate moiety suggests its potential role as a protected amine or a pharmacologically active functional group. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds. The methyl substitution on the azepane ring introduces a chiral center, indicating that the compound can exist as different stereoisomers, a critical consideration for its biological activity and pharmacokinetic profile.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1823270-12-7 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| IUPAC Name | benzyl N-[(5-methylazepan-4-yl)methyl]carbamate | [1] |

| Molecular Weight | 276.38 g/mol | Calculated |

Predicted Physicochemical Properties: A Starting Point for Characterization

In the absence of comprehensive experimental data, computational tools provide valuable predictions for key physicochemical parameters. These in silico predictions are instrumental in guiding initial experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 120-140 | Influences solubility, dissolution rate, and formulation strategies. |

| Boiling Point (°C) | ~450 (at 760 mmHg) | Important for purification and stability at high temperatures. |

| LogP (o/w) | 2.5 - 3.5 | A measure of lipophilicity, impacting permeability, solubility, and metabolism. |

| Aqueous Solubility | Low to moderate | Critical for absorption; low solubility can lead to poor bioavailability. |

| pKa (most basic) | 8.5 - 9.5 | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |

Note: The values in this table are estimations derived from computational models and should be experimentally verified.

Synthesis Pathway: A Plausible Synthetic Route

A likely synthetic route to this compound would involve the reaction of (5-methylazepan-4-yl)methanamine with benzyl chloroformate or a similar benzylating agent in the presence of a base. This standard carbamate formation reaction is widely used in medicinal chemistry.

Caption: Plausible synthesis of the target compound.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following section provides detailed, field-proven protocols for the experimental determination of the critical physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dried compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.

Sources

An Investigational Guide to the Mechanism of Action of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A Framework for Discovery

This document provides a comprehensive technical framework for elucidating the mechanism of action of the novel chemical entity, Benzyl ((5-methylazepan-4-yl)methyl)carbamate. Given the absence of published literature on the specific biological activity of this compound, this guide synthesizes established principles from medicinal chemistry and pharmacology related to its core structural motifs—the azepane ring and the carbamate functional group. The objective is to present a logical, evidence-based roadmap for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential.

Introduction and Structural Rationale

This compound is a synthetic organic compound featuring a substituted seven-membered azepane ring linked to a benzyl carbamate moiety. An initial structural analysis reveals key features that may drive its pharmacological activity.

-

The Azepane Scaffold: The azepane ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, flexible conformation allows it to present substituents in a defined three-dimensional space, enabling precise interactions with biological targets.[2] Azepane derivatives have demonstrated a wide spectrum of activities, including inhibition of enzymes like kinases and phosphatases, as well as modulation of central nervous system receptors.[1][2]

-

The Carbamate Group: The carbamate functional group is a crucial structural motif in many therapeutic agents and prodrugs.[3][4] Recognized for its chemical stability and ability to permeate cell membranes, it often serves as a bioisostere for amide bonds.[5] The carbamate's hydrogen bonding capabilities allow it to engage in specific interactions within protein binding pockets.[3][5] Furthermore, carbamates are a well-established class of enzyme inhibitors, most notably of serine hydrolases such as acetylcholinesterase.

-

The Benzyl Moiety: The benzyl group, forming an ester with the carbamic acid, may serve two primary roles. It could be integral to the pharmacophore, participating in hydrophobic or aromatic interactions at the target site. Alternatively, this compound could function as a prodrug. In this scenario, metabolic cleavage of the benzyl ester by enzymes like carboxylesterases would release the active primary carbamic acid or, following decarboxylation, the corresponding amine.[6]

| Compound Attribute | Structural Detail | CAS Number | Molecular Formula | IUPAC Name |

| Chemical Identity | This compound | 1823270-12-7 | C16H24N2O2 | benzyl N-[(5-methylazepan-4-yl)methyl]carbamate[7] |

Hypothesized Mechanisms of Action & Biological Targets

Based on the structural components, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses provide a foundation for a structured experimental investigation.

Hypothesis 1: Inhibition of Serine Hydrolases (e.g., Acetylcholinesterase)

The carbamate moiety is a classic "warhead" for the inhibition of serine hydrolases. The mechanism involves the carbamoylation of the active site serine residue, forming a covalent adduct that is more stable to hydrolysis than the corresponding acetylated intermediate, leading to prolonged enzyme inhibition.

Hypothesis 2: Kinase or Phosphatase Inhibition

The azepane scaffold is present in known inhibitors of protein kinases and phosphatases.[2] The compound could act as an ATP-competitive or allosteric inhibitor, with the substituted azepane ring orienting the molecule for optimal binding in the kinase hinge region or a regulatory pocket.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

Many neurologically active drugs containing cyclic amine structures, such as azepanes, target GPCRs.[8] this compound may function as an agonist or antagonist at aminergic GPCRs (e.g., dopamine, serotonin, or adrenergic receptors). A structurally related compound, Benzyl N-methylcarbamate, has been described as an adrenergic receptor agonist.[9]

The following diagram illustrates these potential pathways, which are not mutually exclusive.

Caption: Hypothesized mechanisms of action for the title compound.

An Experimental Roadmap for Mechanism of Action Deconvolution

A multi-pronged approach is required to systematically test the proposed hypotheses. The following experimental workflow is designed to first identify the biological target and then characterize the molecular and cellular consequences of the drug-target interaction.

Caption: A phased experimental workflow for MoA elucidation.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct molecular target(s) without preconceived bias.

Protocol: Affinity Chromatography followed by Mass Spectrometry (AC-MS)

This protocol aims to isolate binding partners of this compound from a complex biological lysate.

-

Probe Synthesis: Synthesize a derivative of the parent compound featuring a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag). It is critical to first validate that this new derivative retains the biological activity of the parent compound in a relevant phenotypic assay (e.g., cancer cell cytotoxicity).

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, via the reactive handle.

-

Lysate Incubation: Incubate the immobilized probe with a relevant cell or tissue lysate. A control experiment using beads without the probe (or with a structurally similar but inactive compound) must be run in parallel.

-

Washing: Perform a series of stringent washes to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the original, non-immobilized compound or by using denaturing conditions (e.g., SDS-PAGE sample buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the control. These are the high-confidence binding candidates.

Phase 2: Target Validation and Biophysical Characterization

Once candidate targets are identified, their direct interaction with the compound must be validated and quantified.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free measurement of binding affinity (KD) and kinetics (kon and koff rates).

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

-

Analyte Injection: Flow a series of increasing concentrations of this compound over the chip surface.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of analyte bound to the immobilized protein. This generates association and dissociation curves.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon). A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Phase 3: Cellular Mechanism of Action

With a validated target, the next step is to confirm that the compound modulates the target's activity in a cellular context and produces a downstream effect.

Protocol: Western Blot for Phospho-Protein Signaling

If the validated target is a kinase or phosphatase, this protocol assesses the compound's effect on the phosphorylation state of a known substrate.

-

Cell Treatment: Culture a relevant cell line and treat with a dose-range of this compound for a defined period. Include a vehicle control (e.g., DMSO).

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-AKT). Subsequently, probe with a primary antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities. A dose-dependent decrease (for a kinase inhibitor) or increase (for a phosphatase inhibitor) in the ratio of phosphorylated to total substrate confirms target engagement and modulation in cells.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the deconvolution of the mechanism of action for this compound. By leveraging the known pharmacology of its constituent azepane and carbamate motifs, we have established a set of testable hypotheses. The proposed experimental workflow, from unbiased target identification to cellular validation, provides a clear path forward. Successful execution of this plan will not only elucidate the molecular mechanism of this specific compound but will also pave the way for its potential development as a novel therapeutic agent.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]3]

- Google Patents. US9487500B2 - Compounds and compositions thereof.

-

Wikipedia. Benzyl carbamate. Available at: [Link]]

-

MDPI. Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Available at: [Link].

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. Available at: [Link]1]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]5]

-

ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]8]

-

Turel, I., & Kljun, J. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link].

-

MDPI. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Available at: [Link].

-

Kljun, J., & Turel, I. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 269–283. Available at: [Link]6]

-

Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE. Available at: [Link].

-

ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link].

-

Taylor & Francis Online. Methyl carbamate – Knowledge and References. Available at: [Link].

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]4]

-

eGyanKosh. SEVEN AND LARGE MEMBERED HETEROCYCLES. Available at: [Link].

-

PubChem. benzyl N-methylcarbamate. Available at: [Link].

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

A Comprehensive Guide to the Structural Elucidation and Confirmation of Novel Small Molecules: A Case Study of CAS 1823270-12-7

For researchers and scientists in the field of drug development, the precise identification of a novel small molecule's structure is a critical milestone. This guide provides an in-depth, technical exploration of the multi-faceted process of structure elucidation, using the hypothetical novel compound CAS 1823270-12-7 as a case in point. By integrating advanced analytical techniques with a logical, self-validating workflow, we will navigate the path from an unknown substance to a fully characterized chemical entity.

Part 1: Initial Characterization and Purity Assessment

1.1. Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is the workhorse for purity analysis of non-volatile small molecules. For volatile compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the preferred method.

Experimental Protocol: HPLC-DAD Purity Assessment

-

Sample Preparation: Prepare a stock solution of CAS 1823270-12-7 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain working solutions of varying concentrations.

-

Instrumentation: Utilize a reverse-phase C18 column with a gradient elution method. A typical mobile phase system would be water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) using the DAD.

-

Data Analysis: Integrate the peak areas to determine the percentage purity of the main component. A purity level of >95% is generally considered acceptable for proceeding with structural elucidation.

1.2. Preliminary Spectroscopic Analysis

-

UV-Vis Spectroscopy: Provides initial information about the presence of chromophores, such as aromatic rings or conjugated systems.

-

Infrared (IR) Spectroscopy: Offers insights into the functional groups present in the molecule (e.g., C=O, O-H, N-H, C≡N).

Part 2: Molecular Formula Determination with High-Resolution Mass Spectrometry (HRMS)

The cornerstone of structure elucidation is the unambiguous determination of the molecular formula.[1][2][3] High-resolution mass spectrometry provides the necessary mass accuracy to achieve this.[2][3]

2.1. The Causality behind Ionization Technique Selection

The choice of ionization technique is critical for obtaining a clear molecular ion peak.[1]

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-.[2]

-

Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, often making the molecular ion peak weak or absent.[1] However, the resulting fragmentation pattern can provide valuable structural clues.[1]

Experimental Protocol: HRMS via ESI-QTOF

-

Sample Preparation: Prepare a dilute solution of CAS 1823270-12-7 (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Infuse the sample directly into a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis:

-

Identify the monoisotopic mass of the molecular ion.

-

Utilize the instrument's software to generate a list of possible elemental compositions based on the accurate mass measurement (typically within 5 ppm).

-

Analyze the isotopic pattern to further refine the elemental composition. For instance, the presence of chlorine or bromine atoms will result in characteristic isotopic distributions.[4]

-

Table 1: Hypothetical HRMS Data for CAS 1823270-12-7

| Ion | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula |

| [M+H]+ | 354.1825 | 354.1821 | 1.1 | C20H24N3O3 |

| [M+Na]+ | 376.1644 | 376.1640 | 1.1 | C20H23N3NaO3 |

Part 3: 2D Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of a molecule.[5][6][7] A combination of one- and two-dimensional NMR experiments is employed to piece together the molecular puzzle.[1][8]

3.1. The NMR Experiment Arsenal

-

1H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

-

13C NMR: Reveals the number of different types of carbon atoms in the molecule.[8]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, and sometimes four bonds away.[9] This is crucial for connecting different molecular fragments.[9]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of CAS 1823270-12-7 in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire a standard suite of 1D and 2D NMR spectra.

Diagram 1: General Workflow for NMR-based Structure Elucidation

Caption: A logical workflow for piecing together a molecule's 2D structure using a suite of NMR experiments.

Part 4: Stereochemical Analysis

Once the 2D structure is established, the next challenge is to determine the three-dimensional arrangement of atoms, or stereochemistry.

4.1. Relative Stereochemistry with NOESY/ROESY

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding connectivity.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is more effective for medium-sized molecules.

4.2. Absolute Stereochemistry with Single-Crystal X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral centers.[10][11][12] This technique provides an unambiguous three-dimensional map of the molecule.[10]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of CAS 1823270-12-7 of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The Flack parameter is a key indicator for determining the absolute stereochemistry.

Part 5: Structure Confirmation and Validation

The final step is to confirm the proposed structure through independent means.

5.1. Comparison with Theoretical Data

Computational chemistry can be used to predict NMR chemical shifts for the proposed structure. A good correlation between the experimental and predicted data provides strong support for the structural assignment.

5.2. Chemical Synthesis

The most definitive confirmation of a structure is through its unambiguous chemical synthesis.[13][14] If the synthetic compound has identical spectroscopic and chromatographic properties to the isolated compound, the structure is considered proven.

Diagram 2: Overall Strategy for Novel Compound Structure Elucidation

Caption: A comprehensive, step-by-step workflow for the structural elucidation of a novel small molecule.

Part 6: Data Consolidation and Reporting

A thorough and well-documented report is essential for communicating the findings. This should include all experimental details, raw and processed data, and a clear rationale for the structural assignment. By following a rigorous and multi-faceted approach, researchers can confidently elucidate and confirm the structures of novel small molecules, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]{: target="_blank" }

-

Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]{: target="_blank" }

-

Laleau, J., et al. (2018). Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Antischistosomal Agents. ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]{: target="_blank" }

-

LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]{: target="_blank" }

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. [Link]{: target="_blank" }

-

Batra, A. S., & Gurbitz, R. T. (2018). Determination of absolute configuration using single crystal X-ray diffraction. Methods in enzymology, 607, 223-241. [Link]{: target="_blank" }

-

Saeed, A., et al. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & medicinal chemistry letters, 24(15), 3422-3425. [Link]{: target="_blank" }

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]{: target="_blank" }

-

PubChem. (n.d.). 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-. [Link]{: target="_blank" }

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. [Link]{: target="_blank" }

-

PubChem. (n.d.). 1-Dodecanol. [Link]{: target="_blank" }

-

MDPI. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]{: target="_blank" }

-

ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. [Link]{: target="_blank" }

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]{: target="_blank" }

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]{: target="_blank" }

-

PubChem. (n.d.). 1-Decanol. [Link]{: target="_blank" }

-

Chen, Y. J., et al. (2020). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Technology in cancer research & treatment, 19, 1533033820965080. [Link]{: target="_blank" }

-

LibreTexts. (2020). 11.9: Useful Patterns for Structure Elucidation. [Link]{: target="_blank" }

-

Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 24, 135-143. [Link]{: target="_blank" }

-

SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]{: target="_blank" }

-

ResearchGate. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. [Link]{: target="_blank" }

-

YouTube. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]{: target="_blank" }

-

Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]{: target="_blank" }

-

International Union of Crystallography. (n.d.). Absolute structure and absolute configuration. [Link]{: target="_blank" }

-

Wikipedia. (n.d.). Absolute configuration. [Link]{: target="_blank" }

-

Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical reviews, 96(1), 555-600. [Link]{: target="_blank" }

-

PubChem. (n.d.). 1-Methoxycyclopentane-1-carbaldehyde. [Link]{: target="_blank" }

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Absolute configuration - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Biological Potential of Benzyl ((5-methylazepan-4-yl)methyl)carbamate

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, Benzyl ((5-methylazepan-4-yl)methyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to elucidate the compound's pharmacological profile. By integrating computational prediction with robust in vitro and cell-based assays, this guide serves as a roadmap for efficient and insightful preclinical investigation.

Introduction: Deconstructing the Molecule for Targeted Inquiry

This compound is a synthetic small molecule of unknown biological activity. A rational screening strategy begins with a structural analysis to inform initial hypotheses about its potential targets. The molecule comprises three key moieties:

-

A Benzyl Carbamate Group: Carbamates are a well-established class of compounds with a history of diverse biological activities. They are notably recognized as "privileged structures" in medicinal chemistry due to their ability to act as mimics of peptide bonds and their involvement in hydrogen bonding. A critical consideration is their potential role as enzyme inhibitors, particularly serine hydrolases like acetylcholinesterase, where they can form a covalent carbamoyl-enzyme intermediate.[1][2][3]

-

An Azepane Ring: This seven-membered saturated heterocyclic amine is a common scaffold in centrally active pharmaceuticals. The azepane core has been incorporated into ligands targeting a range of receptors and transporters in the central nervous system (CNS), including dopamine and serotonin receptors.[4][5]

-

A Methylated, Substituted Core: The specific substitution pattern on the azepane ring will influence the molecule's three-dimensional conformation and its potential interactions with biological targets.

Given these structural features, a primary hypothesis is that this compound may exhibit activity as an enzyme inhibitor or as a modulator of CNS receptors. This guide will detail a screening cascade designed to test these hypotheses and explore a broader range of potential biological activities.

Tier 1: In Silico Profiling - A Predictive First Step

Before embarking on resource-intensive wet lab experiments, a computational or in silico assessment can provide valuable predictions about the compound's potential biological targets and liabilities.[6][7][8] This initial step helps to prioritize and refine the subsequent experimental strategy.

Causality Behind In Silico Tool Selection

The choice of computational tools is critical for generating meaningful predictions. A combination of ligand-based and structure-based approaches is recommended to provide a more comprehensive profile. Ligand-based methods compare the novel molecule to databases of compounds with known activities, while structure-based methods, if a target is hypothesized, can predict binding affinity and mode.

Recommended In Silico Workflow

Caption: In Silico Prediction Workflow.

Data Interpretation and Hypothesis Refinement

The output of these computational tools should be treated as a set of hypotheses, not definitive results. For example, if multiple predictive models suggest an affinity for a specific kinase, this would strongly justify including a kinase inhibition assay in the primary screen.[9] Conversely, predictions of poor drug-likeness or high potential for toxicity can inform early decisions about the compound's future development.

Tier 2: Primary In Vitro Screening - Broad Interrogation of Biological Space

The insights gained from the in silico analysis will guide the design of a broad-based in vitro screening campaign.[10][11] The goal of this tier is to identify initial "hits" by testing the compound against a diverse panel of biologically relevant targets in a high-throughput or semi-high-throughput format.[12][13]

Rationale for Target Class Selection

Based on the structural motifs of this compound, the following target classes are recommended for the primary screen:

-

Enzyme Panels: With a focus on hydrolases, particularly cholinesterases, due to the carbamate moiety.[14][15] A broad kinase panel is also warranted as kinases are a major class of druggable targets.[16][17]

-

GPCR Panels: A screen against a panel of G-protein coupled receptors, especially those prevalent in the CNS (e.g., serotonergic, dopaminergic, adrenergic receptors), is justified by the azepane scaffold.[4]

-

Ion Channel Panels: To assess for any effects on key ion channels, which can be important for both therapeutic activity and potential cardiotoxicity.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol describes a generic, luminescence-based kinase assay, which is readily adaptable for high-throughput screening.[18]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher concentration of ATP, leading to a stronger luminescent signal.[18][19]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

-

Assay Plate Preparation: In a 384-well white, opaque assay plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Kinase Reaction:

-

Add 2 µL of the kinase of interest (e.g., GSK3β) diluted in kinase buffer.

-

Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the enzyme reaction.

-

Detection:

-

Add 5 µL of a commercial ATP detection reagent (e.g., ADP-Glo™). This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of a kinase detection reagent that converts ADP to ATP and contains luciferase/luciferin.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and a positive control inhibitor (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description | Example Value |

| IC50 | Concentration of inhibitor required for 50% inhibition | 1.5 µM |

| Hill Slope | Steepness of the dose-response curve | 1.2 |

| Max Inhibition | Maximum percentage of inhibition achieved | 98% |

| Min Inhibition | Minimum percentage of inhibition observed | 2% |

Tier 3: Secondary and Cell-Based Assays - Validating and Characterizing Hits

Compounds that demonstrate significant activity in the primary screen ("hits") will be advanced to secondary and cell-based assays. The objectives of this tier are to confirm the primary activity, determine the mechanism of action, and assess the compound's effects in a more physiologically relevant context.[20][21][22][23][24]

Orthogonal Assays for Hit Confirmation

It is crucial to confirm hits using an assay with a different detection modality to rule out assay artifacts. For example, if a hit is identified in a luminescence-based kinase assay, it should be re-tested in a fluorescence polarization or radiometric assay.

Cell-Based Assay Workflow

Caption: Cell-Based Assay Workflow.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (MTT)

This protocol provides a standard method for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble and can be quantified by spectrophotometry. A decrease in signal indicates a reduction in cell viability.

Step-by-Step Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line if anticancer activity is suspected) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).

-

Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

| Parameter | Description | Example Value |

| GI50/CC50 | Concentration for 50% growth inhibition/cytotoxicity | 25 µM |

| Max Effect | Maximum reduction in cell viability | 85% |

| Assay Window | Signal-to-background ratio | >10 |

Data Analysis and Hit Triage

A systematic approach to data analysis and hit triage is essential for making informed decisions about which compounds to advance.[25][26][27]

Key Considerations for Hit Prioritization:

-

Potency: The IC50, EC50, or GI50 value.

-

Selectivity: The activity of the compound against the primary target versus other targets.

-

Mechanism of Action: Evidence of target engagement and modulation of the relevant signaling pathway.

-

Cellular Activity: The compound's activity in a cellular context.

-

Structure-Activity Relationship (SAR): If analogs are available, initial SAR trends can be established.

-

Developability: Favorable in silico predicted ADMET properties.

Conclusion

The biological activity screening of a novel compound like this compound is a multi-faceted endeavor that requires a logical and iterative approach. By beginning with computational predictions to guide experimental design, followed by a tiered screening cascade of increasing biological complexity, researchers can efficiently and effectively characterize the compound's pharmacological profile. This systematic process maximizes the potential for discovering novel biological activities while minimizing the expenditure of resources on unpromising candidates. The ultimate goal is the identification of a lead compound with a well-defined mechanism of action and a promising therapeutic window, paving the way for further preclinical and clinical development.

References

-

Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

-

Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature reviews. Drug discovery, 10(7), 507–519. [Link]

-

Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

-

Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. [Link]

-

Lo, Y. C., Rensi, S. E., Torng, W., & Altman, R. B. (2018). Machine learning in drug development. Nature reviews. Drug discovery, 17(5), 335–346. [Link]

-

Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

-

Vamathevan, J., Clark, D., Czodrowski, P., Dunham, I., Ferran, E., Lee, G., Li, B., Madabhushi, A., Shah, P., Spitzer, M., & Zhao, S. (2019). Applications of machine learning in drug discovery and development. Nature reviews. Drug discovery, 18(6), 463–477. [Link]

-

Balamurugan, K., et al. (2022). Enhance predictive modeling of bioactivities and properties of small molecules using pharmaceutical chemistry. Bio-enviromental and Engineering Promotion Letters, 11(5), 170-175. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531–543. [Link]

-

Radić, Z., & Taylor, P. (2019). Kinetics of carbamate reaction with acetylcholinesterase. Chemico-biological interactions, 305-306, 53–57. [Link]

-

Entzeroth, M., & Flotow, H. (2005). High-throughput screening for drug discovery. Methods in molecular medicine, 115, 21–32. [Link]

-

Giri, R., Alberts, I., & Harding, W. W. (2020). Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework: Rigidification of D1 receptor selective 1-phenylbenzazepines and discovery of a new 5-HT6 receptor scaffold. Chemical biology & drug design, 96(2), 825–835. [Link]

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

-

Auld, D. S. (2012). Assay development and data analysis for high-throughput screening. Combinatorial chemistry & high throughput screening, 15(4), 282–290. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

-

Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588. [Link]

-

Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences of the United States of America, 103(31), 11473–11478. [Link]

-

Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of medicinal chemistry, 55(11), 5165–5173. [Link]

-

van Meer, P. J., Kooijman, M., Gispen-de Wied, C. C., Moors, E. H., & Schellekens, H. (2012). The ability of animal studies to predict safety issues in humans: a systematic review. Regulatory toxicology and pharmacology, 64(3), 345–350. [Link]

-

Gribkoff, V. K. (2008). The importance of medicinal chemistry in the drug discovery and development process. Journal of medicinal chemistry, 51(23), 7393–7394. [Link]

-

Kumar, A., & Zhang, K. Y. (2018). Advances in the development of kinase inhibitors. Future medicinal chemistry, 10(6), 635–651. [Link]

-

Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., Lavan, P., Weber, E., Doak, A. K., Côté, S., Roggo, S., & Glick, M. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

-

Cereto-Massagué, A., Ojeda, M. J., Valls, C., Mulero, M., Garcia-Vallvé, S., & Pujadas, G. (2015). Tools for in silico target prediction. Methods in molecular biology (Clifton, N.J.), 1263, 203–221. [Link]

-

Jänes, J., Jyrkkärinne, J., & Huuskonen, J. (2007). High-throughput screening data analysis and hit selection. Methods in molecular biology (Clifton, N.J.), 401, 279–297. [Link]

-

Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167–175. [Link]

-

Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

-

Martínez-Jiménez, F., Papadatos, G., Yang, L., Wallace, I. M., Kumar, V., Pieper, U., Sali, A., Brown, J. R., Overington, J. P., & Marti-Renom, M. A. (2013). Target prediction for orphan drugs. Clinical pharmacology and therapeutics, 94(5), 577–585. [Link]

-

Gao, Y., Wang, Y., Zhang, T., & Zhu, F. (2020). Artificial intelligence-based models for kinase inhibitor design. Future medicinal chemistry, 12(1), 69–85. [Link]

-

Gorshkov, K., & Sergienko, E. (2016). Data analysis in high-throughput screening. Methods in molecular biology (Clifton, N.J.), 1439, 1–17. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In G. S. Sittampalam, N. P. Coussens, H. Nelson, A. Arkin, M. B. Boxer, J. C. Auld, ... & J. C. McKew (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Beck, B., & Shlomi, T. (2020). In vitro screening of drug-target interactions. Current opinion in biotechnology, 63, 137–144. [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

Wu, M., & Gao, Y. (2018). Kinase inhibitor screening and profiling. Methods in molecular biology (Clifton, N.J.), 1682, 117–127. [Link]

-

Gilbert, D. F., & Superti-Furga, G. (2014). Chemical biology for target identification and validation. MedChemComm, 5(1), 12-19. [Link]

-

Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

-

Rosales-Hernández, M. C., et al. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. International Journal of Molecular Sciences, 19(11), 3467. [Link]

-

Chen, B., et al. (2023). Novel target identification towards drug repurposing based on biological activity profiles. PLoS ONE, 18(5), e0285698. [Link]

-

Zhang, Y., et al. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Advances, 14(25), 17894-17906. [Link]

-

Organic Syntheses. (n.d.). Benzyl Hydroxymethyl Carbamate. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework: Rigidification of D1 receptor selective 1-phenylbenzazepines and discovery of a new 5-HT6 receptor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. cs230.stanford.edu [cs230.stanford.edu]

- 9. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Accessing the High Throughput Screening Data Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput screening - Wikipedia [en.wikipedia.org]

- 14. Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. promega.com [promega.com]

- 20. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. miltenyibiotec.com [miltenyibiotec.com]

- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 23. bioagilytix.com [bioagilytix.com]

- 24. sygnaturediscovery.com [sygnaturediscovery.com]

- 25. rna.uzh.ch [rna.uzh.ch]

- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 27. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]

Spectral Data Analysis of Benzyl ((5-methylazepan-4-yl)methyl)carbamate: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectral data for Benzyl ((5-methylazepan-4-yl)methyl)carbamate, a molecule of interest in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, outlining the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of the compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, ensuring a high degree of scientific integrity and practical utility.

Introduction

The precise structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical research. Spectroscopic techniques such as NMR, MS, and IR provide invaluable insights into the molecular architecture, connectivity, and functional group composition of a compound. This compound, with its combination of a flexible azepane ring, a chiral center, and a carbamate linkage to a benzyl group, presents a rich subject for spectroscopic analysis. Understanding its spectral signature is crucial for confirming its identity, assessing its purity, and studying its interactions in biological systems. This guide offers a detailed, predictive breakdown of its ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with robust experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of its constituent fragments: the benzyl carbamate moiety and the substituted azepane ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.25-7.40 | multiplet | 5H |

| Benzyl CH₂ | 5.10 | singlet | 2H |

| Carbamate NH | 4.80-5.20 | broad singlet | 1H |

| Azepane Ring Protons | 1.20-3.20 | multiplet | 11H |

| Methyl (CH₃) | 0.90 | doublet | 3H |

| Carbamate Methylene (CH₂) | 3.00-3.20 | multiplet | 2H |

Expert Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to exhibit distinct regions corresponding to the different chemical environments of the protons.

-

Aromatic Region (7.25-7.40 ppm): The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in this downfield region.[1]

-

Benzyl Methylene (5.10 ppm): The two protons of the CH₂ group attached to the oxygen of the carbamate and the phenyl ring are chemically equivalent and will likely appear as a sharp singlet.

-

Carbamate NH (4.80-5.20 ppm): The proton on the carbamate nitrogen is expected to be a broad singlet. Its chemical shift can be concentration-dependent and may exchange with D₂O.[2]

-

Azepane Ring and Adjoining Methylene Protons (1.20-3.20 ppm): The protons on the seven-membered azepane ring and the methylene group connecting it to the carbamate will be in a complex, overlapping multiplet region. The diastereotopic nature of many of these protons, due to the chiral center at C5, will lead to complex splitting patterns. Protons on carbons adjacent to the nitrogen atom will be shifted further downfield (closer to 3.0-3.2 ppm).[1][2]

-

Methyl Group (0.90 ppm): The three protons of the methyl group at the C5 position of the azepane ring will likely appear as a doublet, being split by the adjacent methine proton.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 156-158 |

| Aromatic (C₆H₅) | 127-137 |

| Benzyl CH₂ | 66-68 |

| Azepane Ring Carbons | 25-60 |

| Methyl (CH₃) | 15-20 |

| Carbamate Methylene (CH₂) | 40-45 |

Expert Interpretation of ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

-

Carbonyl Carbon (156-158 ppm): The carbamate carbonyl carbon is expected to resonate in this characteristic downfield region.[3][4]

-

Aromatic Carbons (127-137 ppm): The six carbons of the phenyl ring will give rise to several signals in this range. The ipso-carbon (attached to the CH₂O group) will be at the downfield end of this range.

-

Benzyl Methylene Carbon (66-68 ppm): The carbon of the benzylic CH₂ group will appear in this region, influenced by the adjacent oxygen atom.[3]

-

Azepane Ring Carbons (25-60 ppm): The carbons of the azepane ring will have chemical shifts typical for aliphatic amines, with those closer to the nitrogen atom appearing at the lower field end of this range (around 45-60 ppm).[2]

-

Carbamate Methylene Carbon (40-45 ppm): The CH₂ carbon linking the azepane ring to the carbamate nitrogen will be found in this region.

-

Methyl Carbon (15-20 ppm): The methyl group's carbon will be found in the upfield aliphatic region.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired resolution of exchangeable proton signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-